Cas no 1597103-30-4 (1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one)
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- EN300-1125937
- 1597103-30-4
-
- Inchi: 1S/C10H17NO2/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h8-9,11H,1-7H2
- InChI Key: RDPDDLXBHIZSGE-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C(CC1CCCN1)=O
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 38.3Ų
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125937-0.05g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1125937-0.1g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1125937-0.25g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1125937-0.5g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1125937-1.0g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 1g |
$1286.0 | 2023-06-09 | ||
| Enamine | EN300-1125937-2.5g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1125937-5.0g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 5g |
$3728.0 | 2023-06-09 | ||
| Enamine | EN300-1125937-10.0g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 10g |
$5528.0 | 2023-06-09 | ||
| Enamine | EN300-1125937-1g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1125937-5g |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one |
1597103-30-4 | 95% | 5g |
$3273.0 | 2023-10-26 |
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Chemical Profile of 1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS No. 1597103-30-4)
1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. With the CAS number 1597103-30-4, this molecule represents a unique blend of heterocyclic scaffolds, specifically an oxolane ring fused with a pyrrolidine moiety, connected through an acetyl group. The presence of such functional groups makes it a promising candidate for further exploration in drug discovery and development.
The oxolane ring, also known as a three-membered oxygen-containing heterocycle, is known for its stability and ability to engage in various non-covalent interactions with biological targets. In contrast, the pyrrolidine ring is a common pharmacophore found in numerous bioactive molecules, contributing to binding affinity and metabolic stability. The combination of these two motifs in 1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one suggests potential interactions with proteins and enzymes, which could be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the acetyl group in 1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one could serve as a key interaction point with biological targets, potentially facilitating the design of more selective and potent inhibitors. The flexibility of the pyrrolidine ring further enhances its potential to adapt to various binding pockets, making it a versatile scaffold for medicinal chemistry.
In the realm of drug discovery, the synthesis of derivatives of 1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one has been explored to optimize its pharmacological properties. Researchers have focused on modifying the substituents on the oxolane and pyrrolidine rings to enhance solubility, bioavailability, and target specificity. For instance, introducing hydrophilic groups or amine functionalities could improve water solubility, while electronic modifications could fine-tune receptor binding affinity.
The pyrrolidine moiety, in particular, has been extensively studied for its role in modulating enzyme activity. Pyrrolidine-based compounds have shown promise in treating neurological disorders, cardiovascular diseases, and infectious diseases. The structural features of 1-(oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one suggest that it could interact with enzymes such as kinases or proteases, which are often implicated in disease pathways. This hypothesis is supported by preliminary computational studies that predict favorable interactions between the compound and key residues in target proteins.
Experimental validation of these predictions has been conducted through various biochemical assays. In vitro studies have demonstrated that derivatives of 1-(oxolan-3-yl)-2-(pyrrolidin-2-ylenthanone) exhibit inhibitory activity against certain enzymes at nanomolar concentrations. These findings are particularly exciting as they highlight the compound's potential as a lead molecule for further development into therapeutic agents. Additionally, the compound's stability under various conditions makes it suitable for formulation into drug products.
The synthesis of 1-(oxolan3ylyl)-2(pyrrolidin22yI)ethan-l-one involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps include the formation of the oxolane ring through intramolecular cyclization followed by nucleophilic substitution to introduce the pyrrolidine moiety. The final step involves acetylation to complete the desired structure. This synthetic route highlights the compound's accessibility and feasibility for large-scale production if needed.
From a medicinal chemistry perspective, 1-(oxolan3ylyl)-2(pyrroli dini22yI)ethan-l-one represents an excellent example of how combining different heterocyclic systems can yield novel bioactive molecules. The oxolane-pyrrolidine hybrid has not been extensively explored until recently, but its unique structural features make it an attractive scaffold for innovation. As drug discovery continues to evolve towards more complex molecular architectures, compounds like this one will play a crucial role in expanding our pharmacological toolkit.
The potential applications of 1-(oxolan3ylyl)-2(pyrroli dini22yI)ethan-l-one extend beyond traditional small-molecule drugs. Its structural features make it suitable for development into biologics or prodrugs that can be tailored for specific therapeutic needs. Furthermore, advances in biocatalysis have opened up new possibilities for synthesizing complex molecules more efficiently and sustainably.
In conclusion,1(oxolan3ylyl)- 2(pyrroli dini22yI)ethan-l-one (CAS No 1597103304) is a multifaceted compound with significant potential in pharmaceutical research and development Its unique structural features combined with promising preclinical data make it an exciting candidate for further exploration As our understanding of biological systems grows so too does our ability to design molecules that can interact with them in meaningful ways This compound is no exception
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